![molecular formula C22H29N3O3 B2437193 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 922136-81-0](/img/structure/B2437193.png)
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a synthetic compound that is primarily used in scientific research for its unique properties and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Researchers have synthesized a variety of compounds with structural elements similar to N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, focusing on their potential antitumor activity. For instance, amino-substituted dibenz[de,h]isoquinoline-1,3-diones, which share a complex molecular architecture with the specified compound, were evaluated for antitumor activity. These studies reveal a strong dependence of antitumor potency on the position of substitution, with certain derivatives showing significantly higher potency and lower cardiotoxicity relative to cytotoxicity. This research highlights the critical role of molecular structure in determining the therapeutic potential of complex organic molecules (Sami et al., 1995).
Neurokinin-1 Receptor Antagonism
Another area of research focuses on compounds designed for neurokinin-1 receptor antagonism, which is relevant for understanding the broader implications of chemical structures like N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide. One study described the synthesis of a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. The compound's water solubility and long duration of action underscore the importance of molecular design in developing effective therapeutic agents (Harrison et al., 2001).
Gastrointestinal Prokinetic Activity
The synthesis and evaluation of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide highlight the exploration of gastrointestinal prokinetic and antiemetic activities in compounds with structural similarities to the one . These studies aim to identify new agents with balanced activities for potential clinical use, underscoring the exploration of chemical derivatives for improved therapeutic outcomes (Sakaguchi et al., 1992).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)19(15-6-8-18-16(12-15)10-11-25(18)3)14-23-22(26)17-7-9-20(27-4)21(13-17)28-5/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKDNJHXPSCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.